molecular formula C34H65ClN2O7S B566055 Lincomycin 2-palmitate hydrochloride CAS No. 23295-14-9

Lincomycin 2-palmitate hydrochloride

Cat. No. B566055
CAS RN: 23295-14-9
M. Wt: 681.411
InChI Key: REQJQMYQCAVWHI-DARLPHEYSA-N
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Description

Lincomycin 2-Palmitate Hydrochloride is a Lincomycin 2-monoester which shows highly active anti-bacterial properties . It is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid . Clindamycin is a semisynthetic antibiotic produced by a 7(S)‑chloro‑substitution of the 7®-hydroxyl group of the parent compound lincomycin .


Molecular Structure Analysis

The molecular formula of Lincomycin 2-Palmitate Hydrochloride is C34H65ClN2O7S . Its molecular weight is 681.41 . Unfortunately, the specific structural diagram or further details about the molecular structure are not provided in the sources retrieved.


Physical And Chemical Properties Analysis

Lincomycin 2-Palmitate Hydrochloride is a water-soluble hydrochloride salt . Its molecular weight is 681.41 . Further details about its physical and chemical properties are not provided in the sources retrieved.

Scientific Research Applications

  • Solution Behavior of 2-Palmitate Esters of Lincomycin : Lincomycin 2-palmitate esters have unique aqueous solubility properties compared to their counterparts like clindamycin 2-palmitate hydrochloride. These esters are surface active and exhibit micelle formation under certain conditions. The solubility and behavior in solutions are significantly affected by temperature and ionic strength, making them interesting for pharmaceutical formulations (Rowe, 1979).

  • Structural and Conformational Analysis : Research into the crystal and molecular structure of lincomycin hydrochloride has provided insights into its conformational features. Understanding the structure of lincomycin is crucial for comparing its properties with other aminoglycoside antibiotics, which can influence how it is used in medical applications (Rajeswaran & Srikrishnan, 2004).

  • Permeation Enhancers in Gel Formulations : The use of permeation enhancers in lincomycin hydrochloride gel formulations enhances its effectiveness in penetrating the skin. This is particularly important for treating skin-related bacterial infections such as acne, anthrax, and pneumonia (Panigrahi et al., 2006).

  • Antibiotic Properties and Resistance : Lincomycin and its derivatives are primarily used against Gram-positive bacteria and some protozoans. Resistance to lincomycin can arise through various mechanisms, including methylation of ribosomal RNA and enzyme modification. Understanding these resistance mechanisms is critical for effective clinical use (Spížek & Řezanka, 2017).

  • Neurotoxicity Studies in Zebrafish : Studies on zebrafish have revealed that lincomycin hydrochloride can induce developmental toxicity and neurotoxicity. This is crucial for evaluating the safety profile of the drug, especially for pediatric use (Cheng et al., 2020).

  • Antibiotic Production and Biosynthesis : The biosynthesis and genetic control of lincomycin, as well as the cultivation of its producing strains, are areas of ongoing research. This knowledge is fundamental for the industrial production and optimization of this antibiotic (Spížek & Řezanka, 2004).

properties

IUPAC Name

[(2R,5R)-4,5-dihydroxy-6-[2-hydroxy-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H64N2O7S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)37)35-33(41)26-22-25(20-7-2)23-36(26)4;/h24-26,28-32,34,37,39-40H,6-23H2,1-5H3,(H,35,41);1H/t24?,25?,26?,28?,29-,30?,31?,32?,34-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQJQMYQCAVWHI-CAVVAWKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)O)NC(=O)C2CC(CN2C)CCC)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)O)NC(=O)C2CC(CN2C)CCC)SC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H65ClN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lincomycin 2-palmitate hydrochloride

CAS RN

23295-14-9
Record name Lincomycin 2-palmitate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023295149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
1
Citations
EL Rowe - Journal of Pharmaceutical Sciences, 1979 - Wiley Online Library
… With respect to taste, stability, and bioavailability, lincomycin 2-palmitate hydrochloride (I) and … Figure 2-Solubility Lf lincomycin 2-palmitate hydrochloride as a function of temperature. …
Number of citations: 11 onlinelibrary.wiley.com

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